Superior Thermal Stability of N‑Aryl vs. N‑Alkyl Naphthalene Diimides
In a systematic study of 10 N‑alkyl(aryl) naphthalene diimide derivatives, Erten and coworkers demonstrated that N‑aryl‑substituted NDIs exhibit superior thermal stability relative to their N‑alkyl counterparts [1]. Although the study did not report decomposition temperatures (Td) for each individual compound, the qualitative rank order—N‑aryl > N‑alkyl—was unambiguously established across the series, positioning the p‑tolyl‑substituted target compound among the more thermally robust NDI derivatives.
| Evidence Dimension | Relative thermal stability |
|---|---|
| Target Compound Data | N‑aryl NDIs (class including p‑tolyl) – superior thermal stability |
| Comparator Or Baseline | N‑alkyl NDIs – lower thermal stability |
| Quantified Difference | Qualitative rank order only; no single Td value available for the p‑tolyl congener |
| Conditions | Thermogravimetric analysis (TGA) of 10 N‑alkyl(aryl) NDI derivatives |
Why This Matters
For organic electronic device fabrication requiring high‑temperature processing (e.g., vacuum deposition, annealing), thermal robustness is a critical selection criterion.
- [1] Erten, S.; Alp, S.; Icli, S. Photooxidation Quantum Yield Efficiencies of Naphthalene Diimides under Concentrated Sun Light in Comparisons with Perylene Diimides. J. Photochem. Photobiol. A: Chem. 2005, 175 (2–3), 214–220. https://doi.org/10.1016/j.jphotochem.2005.04.038. View Source
